[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16336813
InChI: InChI=1S/C18H18N4O4S2/c1-26-14-5-2-4-13(12-14)18(23)21-8-10-22(11-9-21)28(24,25)16-7-3-6-15-17(16)20-27-19-15/h2-7,12H,8-11H2,1H3
SMILES:
Molecular Formula: C18H18N4O4S2
Molecular Weight: 418.5 g/mol

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC16336813

Molecular Formula: C18H18N4O4S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone -

Specification

Molecular Formula C18H18N4O4S2
Molecular Weight 418.5 g/mol
IUPAC Name [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Standard InChI InChI=1S/C18H18N4O4S2/c1-26-14-5-2-4-13(12-14)18(23)21-8-10-22(11-9-21)28(24,25)16-7-3-6-15-17(16)20-27-19-15/h2-7,12H,8-11H2,1H3
Standard InChI Key BQDKXULCXOHPQJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Introduction

The compound “4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone” is a synthetic organic molecule characterized by its unique combination of functional groups. This compound belongs to the class of sulfonamide derivatives and contains a benzothiadiazole moiety, a piperazine ring, and a methoxyphenyl group. These structural features contribute to its potential biological and chemical applications, including pharmaceutical and material sciences.

Structural Features

The compound's structure integrates:

  • Benzothiadiazole Unit: Known for its electron-withdrawing properties, this moiety enhances the compound's reactivity and potential for interaction with biological targets.

  • Sulfonamide Group: This group is a hallmark of many bioactive molecules and contributes to hydrogen bonding and solubility.

  • Piperazine Ring: A versatile scaffold in medicinal chemistry that often improves pharmacokinetic properties.

  • Methoxyphenyl Substituent: Provides additional hydrophobicity and potential for π-stacking interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Sulfonamide Bond: Reacting benzothiadiazole sulfonyl chloride with piperazine derivatives under basic conditions.

  • Coupling with Methoxyphenyl Ketone: Using Friedel-Crafts acylation or similar reactions to attach the methoxyphenyl unit.

Pharmaceutical Potential

Compounds containing sulfonamide and benzothiadiazole groups have been explored for various therapeutic applications:

  • Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.

  • Antileishmanial Agents: Similar compounds have shown activity against Leishmania species .

  • Enzyme Inhibition: The benzothiadiazole moiety can interact with enzymes like carbonic anhydrase, making it a candidate for anti-cancer or anti-inflammatory drugs.

Material Science

Benzothiadiazole derivatives are widely used in organic electronics due to their electron-deficient nature, which facilitates charge transport in devices like organic photovoltaics.

Biological Evaluation

While specific biological data for this compound are not available in the provided references, similar structures exhibit promising activity profiles:

  • Compounds with benzothiadiazole-piperazine frameworks have demonstrated low cytotoxicity and selective activity against pathogens .

  • The methoxyphenyl group may enhance membrane permeability and bioavailability.

Research Findings

Below is a comparative table summarizing the biological activities of related compounds:

CompoundActivityTarget Organism/EnzymeIC50 Value (if available)
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone AntileishmanialLeishmania amazonensis~0.07 mM
4-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole AntibacterialGram-positive bacteriaNot reported

Future Directions

Further studies are required to:

  • Evaluate the pharmacokinetics and toxicity profiles of this compound.

  • Explore its potential as a lead molecule in drug development.

  • Investigate its applications in material science, particularly in optoelectronics.

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